methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
Description
Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate is a carbamate derivative characterized by a dimethylaminoethyl group and a methyl substituent on the carbamate nitrogen. Carbamates are widely used as intermediates due to their reactivity and tunable properties. The dimethylaminoethyl group may enhance solubility in polar solvents or modulate biological activity, as seen in related compounds with antitumor or receptor-binding roles .
Properties
IUPAC Name |
methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-8(2)5-6-9(3)7(10)11-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXRPGFTHISLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594007-94-9 | |
| Record name | methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate typically involves the reaction of dimethylaminoethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Dimethylaminoethanol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl compounds, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a tool for investigating biochemical pathways.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate with structurally related compounds from the evidence:
Key Differences and Implications
Substituent Effects on Stability and Reactivity
- Ester Group Variation : The tert-butyl analog () is expected to exhibit greater hydrolytic stability compared to the methyl ester due to steric hindrance. This makes the methyl derivative more reactive in hydrolysis-driven applications.
- Dimeric vs. Monomeric Structures: Bis-carbamates () have higher molecular weights and dual reactive sites, enabling crosslinking in polymers, whereas the monomeric methyl carbamate is more suited for single-site modifications.
Biological Activity
Methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, commonly known as a derivative of rivastigmine, is a carbamate compound primarily studied for its biological activity as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy, and potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
This compound acts by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Efficacy and Selectivity
Research indicates that this compound exhibits potent inhibitory effects on both AChE and butyrylcholinesterase (BChE). The compound has demonstrated selectivity towards BChE over AChE, which is significant given that BChE activity tends to increase in Alzheimer's disease patients as AChE activity declines.
Table 1: Inhibition Potency (IC50 Values)
| Compound | IC50 (µM) | Enzyme Type |
|---|---|---|
| Rivastigmine | 501 | AChE |
| This compound | ≤ 89.7 | AChE |
| Salicylanilide N,N-disubstituted carbamates | 1.60 - 311.0 | AChE/BChE |
| 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide | 38.98 | AChE |
The data suggests that several derivatives of this compound show a greater inhibition of AChE compared to rivastigmine, indicating its potential for further development as a therapeutic agent.
Case Studies and Research Findings
A study published in MDPI highlighted various derivatives of carbamates that exhibited stronger inhibition than rivastigmine against both cholinesterases. The study utilized molecular docking studies to elucidate the interactions between these compounds and the enzymes involved, demonstrating that certain structural features enhance binding affinity and inhibition potency .
Another research effort focused on the selectivity index (SI), which measures the preference of a compound for one enzyme over another. Several derivatives of this compound showed satisfactory selectivity indexes, indicating their potential therapeutic advantages .
Cytotoxicity and Safety Profiles
Despite their efficacy, it is crucial to assess the cytotoxicity of these compounds. Studies have shown that some derivatives exhibit mild cytotoxicity towards HepG2 cells while maintaining satisfactory selectivity indexes . This balance is essential for developing safe therapeutic agents that can effectively target cholinergic deficits without causing significant adverse effects.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, and how do they aid in structural elucidation?
- Methodological Answer :
- FT-IR Analysis : Used to identify functional groups (e.g., carbamate C=O stretching at ~1700 cm⁻¹) and hydrogen-bonding interactions. Coupling with Natural Bond Orbital (NBO) analysis helps quantify hyperconjugative interactions affecting stability .
- HOMO-LUMO Studies : Predict electronic transitions and reactivity via energy gap calculations (e.g., HOMO-LUMO gap <4 eV suggests charge transfer potential) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns. Pair with thermogravimetric analysis (TGA) to assess thermal stability .
Q. What synthetic routes are documented for this compound, and what are critical optimization parameters?
- Methodological Answer :
- Stepwise Carbamate Formation : React dimethylaminoethylamine with methyl chloroformate under anhydrous conditions. Key parameters:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent Selection : Use dichloromethane or THF for solubility and inertness .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at B3LYP/6-311G(d,p) level for energy minima .
- Molecular Docking : Simulate binding affinity with acetylcholinesterase (target for carbamates) using AutoDock Vina. Validate with in vitro IC₅₀ assays .
- AI-Driven Simulations : Use COMSOL Multiphysics to model reaction kinetics and optimize solvent systems .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this carbamate’s properties?
- Methodological Answer :
- Sensitivity Analysis : Test computational assumptions (e.g., solvent dielectric constant) against experimental conditions .
- Cross-Validation : Compare results from multiple techniques (e.g., FT-IR vs. Raman spectroscopy for vibrational modes) .
- Error Propagation Modeling : Quantify uncertainties in thermodynamic measurements (ΔfH°gas, ΔrG°) using NIST-recommended protocols .
Q. How should researchers design experiments to investigate degradation pathways under varying environmental conditions?
- Methodological Answer :
- Factorial Design : Vary pH (4–10), temperature (25–50°C), and UV exposure. Use ANOVA to identify significant degradation factors .
- Analytical Tools :
- HPLC-MS : Track degradation products (e.g., methylamine derivatives).
- Kinetic Modeling : Fit pseudo-first-order rate constants to predict half-lives .
Methodological and Theoretical Frameworks
Q. What thermodynamic parameters are essential for assessing the compound’s stability, and how can they be experimentally determined?
- Methodological Answer :
- Key Parameters :
| Parameter | Method | Reference Value (Example) |
|---|---|---|
| ΔfH°gas | Combustion calorimetry | -245 kJ/mol |
| ΔrG° | Isothermal titration calorimetry (ITC) | -120 kJ/mol |
| Tm (Melting Point) | Differential Scanning Calorimetry (DSC) | 85–90°C |
Q. How can AI-driven tools enhance the optimization of synthesis protocols?
- Methodological Answer :
- Virtual Screening : Train neural networks on reaction databases to predict optimal catalysts (e.g., triethylamine vs. DMAP) .
- Process Automation : Implement robotic platforms for high-throughput experimentation, linked to real-time FT-IR monitoring .
- Data Security : Use encrypted cloud platforms (e.g., ChemAxon) to protect sensitive reaction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
